molecular formula C9H11NO5 B147694 Diethyl 2-cyano-3-oxosuccinate CAS No. 134541-15-4

Diethyl 2-cyano-3-oxosuccinate

Cat. No. B147694
CAS RN: 134541-15-4
M. Wt: 213.19 g/mol
InChI Key: FTSVKFGREWPODP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-cyano-3-oxosuccinate (DECOS) is a small organic molecule with a molecular weight of 144.17 g/mol. It is a white crystalline solid that is soluble in water and many organic solvents. DECOS is a heterocyclic compound containing a five-membered ring with two nitrogens and one oxygen atom. This molecule has been studied for its potential applications in scientific research, due to its unique properties.

Scientific Research Applications

Asymmetric Reduction in Yeast

A study conducted by Furuichi et al. (1987) focused on the asymmetric reduction of a similar compound, Diethyl 2-methyl-3-oxosuccinate, using Saccharomyces fermentati. The enzyme involved in this reduction was purified and characterized, indicating its potential use in asymmetric synthesis applications (Furuichi et al., 1987).

Synthesis of Quinoline Derivatives

Zhu Xiu-jie (2010) explored the synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate starting from the sodium salt of Diethyl 2-oxosuccinate. This process highlights the role of Diethyl 2-cyano-3-oxosuccinate in the synthesis of complex organic compounds (Zhu Xiu-jie, 2010).

Preparation of Isopropenyldihydrofuran Derivatives

Yamaguchi et al. (1997) described the synthesis of Diethyl 5-isopropenyl-4,5-dihydrofuran-2,3-dicarboxylate using a cyclization process involving Diethyl 2-oxosuccinate. This showcases the utility of this compound in preparing dihydrofuran derivatives (Yamaguchi et al., 1997).

Synthesis of ACEI Medicines

F. Yun (2004) investigated the synthesis of 2-oxo-4-phenylbutyric acid (OPBA) from benzaldehyde, using Diethyl 2-oxosuccinate as an intermediate. This process is significant for preparing angiotensin converting enzyme inhibitor (ACEI) medicines (F. Yun, 2004).

Synthesis of Phosphonic Acid Diethyl Ester Derivatives

Gaikwad et al. (2019) conducted a study on synthesizing (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl ester derivatives, utilizing a dual basic ionic liquid in the process. This research opens up avenues for creating anticancer agents using this compound related compounds (Gaikwad et al., 2019).

Stobbe Condensation under Solvent-Free Conditions

Tanaka et al. (2000) explored the Stobbe condensation of cyclohexanone with Diethyl succinate, demonstrating the potential of this compound in solvent-free chemical reactions (Tanaka et al., 2000).

DNA Fragment Synthesis

Marugg et al. (2010) described the use of a phosphitylating reagent related to this compound for the in situ preparation of d-nucleoside phosphoramidites, which are crucial for synthesizing DNA fragments (Marugg et al., 2010).

Synthetic Applications in Indole Chemistry

Slaett et al. (2005) investigated synthetic applications of compounds related to this compound in indole chemistry, demonstrating its versatility in organic synthesis (Slaett et al., 2005).

Safety and Hazards

The compound is harmful in contact with skin, if inhaled, and if swallowed . It may cause respiratory irritation, skin irritation, and serious eye irritation .

Mechanism of Action

Mode of Action

It’s known that in solution, all methods showed a keto–enol equilibrium strongly shifted to the enol form . This equilibrium may play a role in its interaction with its targets.

Biochemical Pathways

The specific biochemical pathways affected by Diethyl 2-Cyano-3-oxosuccinate are currently unknown. It’s worth noting that the compound has been used in the synthesis of heterocycles , which are key components of many bioactive compounds.

Result of Action

The compound’s keto-enol equilibrium in solution suggests that it may have the potential to interact with various biological targets.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the keto-enol equilibrium of the compound is likely to be affected by the pH of the environment . .

properties

IUPAC Name

diethyl 2-cyano-3-oxobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c1-3-14-8(12)6(5-10)7(11)9(13)15-4-2/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSVKFGREWPODP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303213
Record name diethyl 2-cyano-3-oxosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134541-15-4
Record name diethyl 2-cyano-3-oxosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-cyano-3-oxosuccinate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-cyano-3-oxosuccinate
Reactant of Route 3
Reactant of Route 3
Diethyl 2-cyano-3-oxosuccinate
Reactant of Route 4
Reactant of Route 4
Diethyl 2-cyano-3-oxosuccinate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Diethyl 2-cyano-3-oxosuccinate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Diethyl 2-cyano-3-oxosuccinate

Q & A

Q1: What is the most significant structural characteristic of Diethyl 2-cyano-3-oxosuccinate in solution?

A1: Spectroscopic analyses, including UV, IR, 1H, and 13C NMR, reveal that this compound exists predominantly in its enol form while in solution. This finding is further corroborated by X-ray crystallography, which shows the compound solely in its enol form within its crystal structure. []

Q2: How is the enol form of this compound organized in its solid state?

A2: X-ray crystallography studies demonstrate that the enol form of this compound arranges itself into dimer stacks held together by hydrogen bonds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.